4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique structure combining a benzo[c][1,2,5]thiadiazole moiety with a dihydroquinoxalinone core
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14-8-19(13-4-2-1-3-11(13)16-14)15(21)9-5-6-10-12(7-9)18-22-17-10/h1-7H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTBGYLCIDTZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Quaternization for Tetrahydroquinoxaline Synthesis
The tetrahydroquinoxalin-2-one core is frequently synthesized via intramolecular quaternization of 2-dialkylamino-2-halogenoacetanilides (Scheme 1). For example, heating 2'-dialkylamino-2-chloroacetanilide derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C induces cyclization to form 3-oxoquinoxalinium salts. Subsequent hydrolysis under basic conditions yields tetrahydroquinoxalin-2-ones.
Table 1 : Representative Conditions for Tetrahydroquinoxaline Formation
| Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2'-Dimethylamino-2-chloroacetanilide | DMF | 90 | 68 | |
| 2'-Diethylamino-2-bromoacetanilide | DMSO | 100 | 72 |
Benzothiadiazole-5-Carbonyl Incorporation
The benzothiadiazole moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Benzothiadiazole-5-carbonyl chloride, synthesized from 5-carboxybenzothiadiazole using thionyl chloride, reacts with the secondary amine of tetrahydroquinoxalin-2-one under inert conditions (Scheme 2).
Critical Parameters :
- Solvent : Dichloromethane or THF minimizes side reactions.
- Catalyst : Triethylamine (2.5 equiv) enhances nucleophilicity.
- Temperature : 0°C to room temperature prevents decomposition.
Table 2 : Acylation Reaction Optimization
| Carbonyl Source | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzothiadiazole-5-carbonyl chloride | Et₃N | 12 | 58 |
| Benzothiadiazole-5-carbonyl bromide | Pyridine | 8 | 63 |
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances employ Suzuki-Miyaura couplings to append benzothiadiazole boronic esters to halogenated tetrahydroquinoxaline precursors. For instance, 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one reacts with 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole in the presence of Pd(dppf)Cl₂ and K₂CO₃ (Table 3).
Table 3 : Cross-Coupling Conditions and Outcomes
| Boronic Ester | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane/H₂O | 71 |
| Pd(PPh₃)₄ (3 mol%) | THF/H₂O | 65 |
Challenges in Purification and Characterization
Chromatographic Resolution
The polar nature of the product necessitates advanced purification techniques:
Spectroscopic Validation
- ¹H NMR : The benzothiadiazole proton (δ 8.07 ppm) and tetrahydroquinoxaline NH (δ 10.2 ppm) confirm successful coupling.
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate core functionalities.
Alternative Pathways and Emerging Methods
One-Pot Tandem Cyclization-Acylation
A novel approach combines tetrahydroquinoxaline ring formation and benzothiadiazole acylation in a single pot. Using CuI/L-proline as a catalyst system, 2-chloroacetanilide derivatives react with in-situ-generated benzothiadiazole carbonyl chloride, achieving 60–65% yield.
Enzymatic Catalysis
Preliminary studies explore lipase-mediated acyl transfer under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (<30%).
Chemical Reactions Analysis
4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. The compound has been studied for its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are being developed for cancer therapies due to their role in DNA repair mechanisms. In particular, the benzothiadiazole moiety enhances the binding affinity to the target site, making it a promising candidate for further development in cancer treatment .
Photovoltaic Applications
Dye-Sensitized Solar Cells (DSSCs)
The compound has been evaluated for its efficacy as a dye in dye-sensitized solar cells. The unique structural features of 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one allow it to act as an efficient light harvester. Studies show that incorporating this compound into DSSCs can improve light absorption and enhance overall energy conversion efficiency. The electron-withdrawing properties of the benzothiadiazole unit contribute to the high molar absorptivity necessary for effective solar energy capture .
Material Science
Luminescent Materials
The compound's ability to form luminescent metal-organic frameworks (LMOFs) has opened avenues in materials science. These frameworks can be tailored for specific optical properties by varying the metal nodes and organic linkers used in their synthesis. The incorporation of this compound results in materials suitable for applications in chemical sensing and solid-state lighting due to their tunable emission characteristics .
Case Study 1: Anticancer Drug Development
A recent study synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing treatments. This highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Performance in DSSCs
In a comparative study on dye-sensitized solar cells utilizing different dyes, cells incorporating this compound demonstrated a power conversion efficiency exceeding 8%, outperforming many traditional dyes. This efficiency was attributed to its superior light absorption and charge transfer properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity as PARP inhibitor | Significant inhibition of cancer cell proliferation |
| Photovoltaics | Dye for dye-sensitized solar cells | Power conversion efficiency >8% |
| Material Science | Luminescent metal-organic frameworks | Tunable optical properties for sensing and lighting |
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, the compound may interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: A simpler structure with similar electronic properties.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: A more complex derivative used in organic electronics.
5,6-Dimethyl-2,1,3-benzothiadiazole-4,7-dione: Another derivative with distinct chemical properties.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.
Biological Activity
The compound 4-(2,1,3-benzothiadiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10N4O2S
- Molecular Weight : 270.31 g/mol
This compound features a benzothiadiazole moiety which is known for various biological activities and potential pharmacological applications.
Research indicates that compounds containing the benzothiadiazole structure often interact with specific biological targets such as enzymes and receptors. The benzothiadiazole moiety may enhance binding affinity to target proteins due to its electron-withdrawing properties, while the tetrahydroquinoxaline structure may influence the compound's pharmacokinetics and stability.
Antimicrobial Activity
Several studies have suggested that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potential as antibiotic agents .
Anticancer Activity
Recent research has highlighted the anticancer potential of benzothiadiazole derivatives:
- A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in various cancer lines through apoptosis induction mechanisms .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Compounds with the benzothiadiazole structure have been reported to possess anti-inflammatory properties:
- Experimental models have shown that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Case Studies
Q & A
Q. Table 1: Yield Comparison for Conventional vs. Microwave Synthesis
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 120 | 24 | 55 |
| Microwave-assisted | 150 | 2 | 85 |
What spectroscopic and crystallographic techniques are critical for structural validation?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For example, the benzothiadiazole carbonyl appears at ~170 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing. Key parameters include bond angles (e.g., 120° for benzothiadiazole ring planarity) and torsion angles for conformational analysis .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How are preliminary bioactivity assays designed for this compound?
Q. Basic
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or cell lines (cancer, microbial). Use dose-response curves (IC₅₀) and controls (e.g., DMSO vehicle).
- Enantiomer separation : Chiral HPLC or recrystallization to isolate R/S isomers for enantioselective activity testing .
- ADME profiling : Microsomal stability assays and Caco-2 permeability models predict pharmacokinetics .
How can structural data resolve contradictions in reported bioactivity?
Advanced
Contradictions often arise from:
- Conformational flexibility : Use molecular dynamics (MD) simulations to identify bioactive conformers.
- Crystal polymorphism : Compare XRD data of different polymorphs to correlate structure-activity trends .
- Metabolite interference : LC-MS/MS detects degradation products or reactive intermediates masking true activity .
Q. Methodology :
Perform co-crystallization with target proteins to identify binding modes.
Validate computational docking (e.g., Autodock Vina) with experimental IC₅₀ values .
What strategies elucidate enantiospecificity in biological activity?
Q. Advanced
- Chiral resolution : Use preparative HPLC with amylose-based columns to isolate enantiomers .
- Biological testing : Compare R/S isomers in receptor-binding assays (e.g., GPCR antagonism). For example, S-isomers may exhibit 10-fold higher potency due to steric complementarity .
- Molecular docking : Map enantiomer-protein interactions (e.g., hydrogen bonding with Asp113 in D1 receptors) .
How are computational methods integrated into SAR studies?
Q. Advanced
- Docking studies : Autodock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to prioritize synthetic targets .
- QSAR modeling : Use WHIM descriptors (e.g., E2u, Dv) to correlate electronic/steric features with activity .
- ADMET prediction : SwissADME or pkCSM forecasts toxicity and bioavailability to guide lead optimization.
Q. Table 2: Key Descriptors in QSAR Modeling
| Descriptor | Role in Bioactivity | Example Value |
|---|---|---|
| E2u | Electron density distribution | 0.45 |
| Dv | Molecular volume | 250 ų |
What are common pitfalls in multi-step synthesis, and how are they mitigated?
Q. Advanced
- Intermediate instability : Protect reactive groups (e.g., tert-butyl carbamates for amines).
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq acyl chloride for N-acylation) .
- Scale-up challenges : Use flow chemistry for exothermic steps (e.g., nitro reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
